An In-depth Technical Guide to 5-Iodopyridine-2-carboxylic Acid (CAS 32046-43-8)
An In-depth Technical Guide to 5-Iodopyridine-2-carboxylic Acid (CAS 32046-43-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopyridine-2-carboxylic acid, also known as 5-iodopicolinic acid, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the presence of both a carboxylic acid and an iodine atom on the pyridine ring, make it a valuable precursor for the development of novel therapeutic agents and other functional molecules. The pyridine moiety is a common scaffold in numerous biologically active compounds, and the iodo and carboxylic acid functional groups provide reactive handles for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-iodopyridine-2-carboxylic acid, with a particular focus on its role in the development of insulin-mimetic agents.
Chemical and Physical Properties
5-Iodopyridine-2-carboxylic acid is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 32046-43-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₄INO₂ | --INVALID-LINK-- |
| Molecular Weight | 249.01 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically >95% | --INVALID-LINK--, --INVALID-LINK-- |
| SMILES | O=C(O)c1cccc(I)n1 | --INVALID-LINK-- |
| InChI | 1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | --INVALID-LINK-- |
| InChI Key | BUGFWXXZYXILQY-UHFFFAOYSA-N | --INVALID-LINK-- |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The proton adjacent to the nitrogen and the carboxylic acid would likely be the most deshielded. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm). |
| ¹³C NMR | The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carboxyl carbon would appear further downfield (δ > 160 ppm). |
| IR | A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid should be present around 1700-1730 cm⁻¹. C-I stretching vibrations are typically found in the fingerprint region below 600 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M+) would be observed at m/z = 249. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). |
Synthesis
A common synthetic route to 5-iodopyridine-2-carboxylic acid involves the diazotization of 2-amino-5-iodopyridine, followed by hydrolysis of the diazonium salt. The starting material, 2-amino-5-iodopyridine, can be synthesized from 2-aminopyridine.
Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine
This protocol is adapted from a patented method for the synthesis of 2-amino-5-iodopyridine.
Materials:
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2-Aminopyridine
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Iodine
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Hydrogen Peroxide (30% solution)
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Water
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Ice
Procedure:
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In a suitable reaction vessel, dissolve 2-aminopyridine in water.
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With stirring, add iodine to the solution in portions.
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After the addition of iodine is complete, maintain the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.
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Slowly add hydrogen peroxide solution dropwise to the reaction mixture.
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After the addition of hydrogen peroxide, continue to stir the mixture at the same temperature for an additional period.
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Upon completion of the reaction, heat the mixture to reflux for a short period.
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Cool the reaction mixture in an ice bath to precipitate the product.
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Collect the solid product by filtration and wash with ice-cold water.
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Dry the product to obtain 2-amino-5-iodopyridine.
Experimental Protocol: Synthesis of 5-Iodopyridine-2-carboxylic acid
This proposed protocol is based on standard methods for the conversion of an amino group on a pyridine ring to a carboxylic acid via a diazonium salt intermediate.
Materials:
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2-Amino-5-iodopyridine
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Sodium nitrite (NaNO₂)
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Concentrated sulfuric acid (H₂SO₄)
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Water
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Copper(I) cyanide (CuCN) (optional, for Sandmeyer reaction)
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Sodium hydroxide (NaOH) or other base for hydrolysis
Procedure:
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Diazotization:
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Dissolve 2-amino-5-iodopyridine in a cold aqueous solution of sulfuric acid.
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Cool the solution to below 5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
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Stir the mixture for a period to ensure complete formation of the diazonium salt.
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Conversion to Carboxylic Acid (via nitrile):
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In a separate flask, prepare a solution of copper(I) cyanide.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution (Sandmeyer reaction).
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Allow the reaction to warm to room temperature and then heat to drive the reaction to completion, which will yield 5-iodo-2-cyanopyridine.
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Hydrolyze the resulting nitrile to the carboxylic acid by heating with an aqueous acid or base.
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-
Work-up and Purification:
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Neutralize the reaction mixture and extract the product with a suitable organic solvent.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
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Reactivity and Applications in Drug Discovery
The reactivity of 5-iodopyridine-2-carboxylic acid is primarily centered around the carboxylic acid group and the iodine atom. The carboxylic acid can undergo standard transformations such as esterification and amidation. The iodine atom is a versatile handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
General Experimental Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, add 5-iodopyridine-2-carboxylic acid (or its ester derivative), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).
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Add a suitable solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and water).
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
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Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
Application in the Development of Insulin-Mimetic Agents
A significant application of 5-iodopyridine-2-carboxylic acid is in the synthesis of metal complexes with potential therapeutic properties. Notably, its vanadium and zinc complexes have demonstrated insulin-mimetic activity.[1][2]
bis(5-iodopicolinato)oxovanadium(IV) (VO(IPA)₂): This complex has been shown to possess antidiabetic properties.[1] It enhances in vitro insulin-mimetic activity compared to its non-iodinated counterpart.[1] In vivo studies in diabetic rats have shown that it can normalize hyperglycemia.[1]
| Compound | In Vitro Insulin-Mimetic Activity (IC₅₀) | Reference |
| bis(5-iodopicolinato)oxovanadium(IV) | 0.45 mM | [1] |
| bis(picolinato)oxovanadium(IV) | 0.59 mM | [1] |
Zinc(II) Complexes: Zinc(II) complexes with picolinic acid derivatives have also been investigated for their insulinomimetic activities.[2] These complexes are thought to exert their effects by interacting with components of the insulin signaling pathway.[2]
Signaling Pathways and Mechanism of Action
The insulin-mimetic effects of vanadium and zinc complexes derived from 5-iodopyridine-2-carboxylic acid are believed to involve the modulation of the insulin signaling pathway.
Insulin Signaling Pathway
The binding of insulin to its receptor triggers a cascade of intracellular signaling events, ultimately leading to glucose uptake and utilization.
Caption: A simplified diagram of the insulin signaling pathway.
Proposed Mechanism of Vanadium and Zinc Complexes
Vanadium and zinc complexes are thought to mimic the effects of insulin by interacting with key components of this pathway. One of the primary proposed mechanisms is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin receptor.[3][4] By inhibiting these phosphatases, the phosphorylation state of the insulin receptor and its downstream targets is prolonged, thereby amplifying the insulin signal.
Caption: Proposed mechanism of action for insulin-mimetic metal complexes.
Safety and Handling
5-Iodopyridine-2-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Iodopyridine-2-carboxylic acid is a valuable and versatile building block in organic and medicinal chemistry. Its utility in the synthesis of biologically active compounds, particularly insulin-mimetic metal complexes, highlights its potential in drug discovery and development. The ability to functionalize both the carboxylic acid and the iodo-substituted position provides chemists with a powerful tool for creating diverse molecular architectures with a range of therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of 5-iodopyridine-2-carboxylic acid is warranted to fully explore its potential in addressing various medical needs.
References
- 1. Zinc and diabetes mellitus: understanding molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 3. The Deficits of Insulin Signal in Alzheimer’s Disease and the Mechanisms of Vanadium Compounds in Curing AD [mdpi.com]
- 4. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
